Ethyl 4-[[2-[[5-[(3,4-dichlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Overview
Description
Ethyl 4-[[2-[[5-[(3,4-dichlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate is a complex organic compound with a unique structure that includes a triazole ring, a dichlorophenyl group, and a benzoate ester
Preparation Methods
The synthesis of Ethyl 4-[[2-[[5-[(3,4-dichlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate involves multiple steps:
Formation of the Triazole Ring: The triazole ring is typically synthesized through a cyclization reaction involving hydrazine and a suitable precursor.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed through a thiol-ene reaction.
Esterification: The final step involves the esterification of the benzoate group with ethanol under acidic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Ethyl 4-[[2-[[5-[(3,4-dichlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the ester group to an alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
Ethyl 4-[[2-[[5-[(3,4-dichlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal and antibacterial agent due to the presence of the triazole ring.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound is used in research to study its interactions with various biological targets, including enzymes and receptors
Mechanism of Action
The mechanism of action of Ethyl 4-[[2-[[5-[(3,4-dichlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The triazole ring can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: The compound can bind to receptors on cell surfaces, modulating their activity and leading to various biological effects.
Pathway Modulation: By interacting with key proteins, the compound can influence cellular pathways involved in processes such as cell growth and apoptosis
Comparison with Similar Compounds
Ethyl 4-[[2-[[5-[(3,4-dichlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate can be compared with similar compounds:
Ethyl 4-(((2,5-dichlorophenyl)sulfonyl)amino)benzoate: This compound has a similar structure but includes a sulfonyl group instead of a sulfanyl group, leading to different chemical properties and biological activities.
Ethyl 4-({[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)benzoate: This compound features a different heterocyclic ring, which may result in distinct interactions with biological targets.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(3,4-dichlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N4O3S2/c1-3-31-21(30)15-5-7-16(8-6-15)25-20(29)13-33-22-27-26-19(28(22)2)12-32-11-14-4-9-17(23)18(24)10-14/h4-10H,3,11-13H2,1-2H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWZWLLMMYMWQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)CSCC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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